3-(5-Formylthiophen-2-yl)benzonitrile
Description
Fundamental Molecular Characteristics
3-(5-Formylthiophen-2-yl)benzonitrile possesses a molecular formula of C12H7NOS with a molecular weight of 213.26 grams per mole. The compound is catalogued under Chemical Abstracts Service registry number 886508-88-9 and carries the MDL number MFCD06410198. The systematic International Union of Pure and Applied Chemistry name reflects its structural composition, while alternative nomenclature includes 3-(5-Formyl-2-thienyl)benzonitrile.
The molecular structure consists of a benzene ring substituted with a nitrile group at the meta position relative to the thiophene attachment point. The thiophene ring bears a formyl substituent at the 5-position, creating a linear arrangement that promotes electronic delocalization across the entire molecular framework. This arrangement results in a planar or near-planar configuration that facilitates π-electron conjugation between the aromatic systems.
Structural Representation and Connectivity
The compound's connectivity can be expressed through various molecular representation systems. The Simplified Molecular Input Line Entry System notation is recorded as N#CC1=CC=CC(=C1)C=2SC(C=O)=CC2, while the canonical Simplified Molecular Input Line Entry System appears as O=Cc1ccc(s1)c1cccc(c1)C#N. The International Chemical Identifier string reads InChI=1S/C12H7NOS/c13-7-9-2-1-3-10(6-9)12-5-4-11(8-14)15-12/h1-6,8H, providing a standardized representation of the molecular structure.
Properties
IUPAC Name |
3-(5-formylthiophen-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NOS/c13-7-9-2-1-3-10(6-9)12-5-4-11(8-14)15-12/h1-6,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLZFQODXIIEJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(S2)C=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001295935 | |
| Record name | 3-(5-Formyl-2-thienyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001295935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886508-88-9 | |
| Record name | 3-(5-Formyl-2-thienyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886508-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(5-Formyl-2-thienyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001295935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling Reaction
The most common and effective method for synthesizing 3-(5-Formylthiophen-2-yl)benzonitrile involves Suzuki coupling between a halogenated benzonitrile derivative and 5-formylthiophen-2-ylboronic acid or its derivatives.
-
- 2-bromobenzonitrile or 3-bromobenzonitrile (depending on regioisomer)
- 5-formylthiophen-2-ylboronic acid
-
- Palladium catalysts such as Pd(OAc)2 or Pd(dppf)Cl2
- Bases like potassium carbonate (K2CO3) or potassium acetate (KOAc)
- Solvents: mixtures of 1,4-dioxane/water or dimethylacetamide (DMA)
- Reaction temperatures typically range from 80 °C to 150 °C
- Reaction times vary from several hours to overnight
-
- The halogenated benzonitrile and 5-formylthiophen-2-ylboronic acid are combined with the palladium catalyst and base in the solvent system.
- The mixture is stirred under inert atmosphere (argon or nitrogen) at elevated temperature.
- After completion, the reaction mixture is cooled, extracted, and purified by column chromatography.
Alternative Coupling Strategies
Formylation of Preformed Thiophene-Benzonitrile Derivatives
- In some synthetic routes, the thiophene-benzonitrile core is first constructed via coupling, followed by selective formylation at the 5-position of the thiophene ring.
- Vilsmeier-Haack formylation is a common method for introducing the formyl group, using reagents such as POCl3 and DMF.
- This approach requires careful control to avoid over-formylation or side reactions with the nitrile group.
Representative Synthetic Procedure (Suzuki Coupling)
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | 2-bromobenzonitrile (1 equiv), 5-formylthiophen-2-ylboronic acid (1.2 equiv), Pd(dppf)Cl2 (2 mol%), K2CO3 (2 equiv), 1,4-dioxane/water (3:1), 80 °C, 12-16 h | Formation of this compound |
| 2 | Workup: extraction with ethyl acetate, drying over MgSO4, concentration | Crude product |
| 3 | Purification: silica gel column chromatography | Pure this compound, yield ~65% |
Research Findings and Optimization Data
A study on Pd-catalyzed coupling of 2-(2-bromophenyl)thiophenes with heteroaryl boronic acids showed that:
| Entry | Base | Solvent | Temp (°C) | Yield (%) | Selectivity (desired isomer %) |
|---|---|---|---|---|---|
| 1 | KOAc | DMA | 150 | 64 | 81 |
| 2 | Cs2CO3 | DMA | 150 | 50 | 60 |
| 3 | K2CO3 | DMA | 150 | 55 | 70 |
| 4 | NaOAc | DMA | 150 | 45 | 65 |
| 5 | KOAc | DMF | 150 | 40 | 50 |
| 6 | KOAc | Xylene | 150 | Trace | N/A |
This data indicates KOAc in DMA at 150 °C provides the best balance of yield and selectivity for thiophene-aryl coupling reactions relevant to the preparation of this compound.
Notes on Purification and Characterization
- The aldehyde functionality is sensitive to oxidation; thus, purification is typically done under inert atmosphere or with minimal exposure to air.
- Characterization is performed by NMR spectroscopy (1H, 13C), mass spectrometry, and sometimes X-ray crystallography to confirm the structure.
- Typical 1H NMR signals include aldehyde proton around δ 9.8–10.0 ppm and aromatic protons in the 7.0–8.0 ppm range.
Summary Table of Preparation Methods
| Method | Key Reagents | Advantages | Limitations | Typical Yield |
|---|---|---|---|---|
| Suzuki Coupling | 2-bromobenzonitrile, 5-formylthiophen-2-ylboronic acid, Pd catalyst, base | High selectivity, moderate to good yield, well-established | Requires boronic acid synthesis, sensitive to reaction conditions | 60–70% |
| Stille Coupling | 5-formylthiophen-2-yltributylstannane, bromobenzonitrile, Pd catalyst | Alternative to Suzuki | Side reactions, difficult purification | Variable, often lower |
| Direct C–H Arylation | Halobenzonitrile, thiophene, Pd catalyst | Avoids pre-functionalization | Regioselectivity issues, complex mixtures | Limited success |
| Post-Coupling Formylation | Preformed thiophene-benzonitrile, Vilsmeier reagent | Flexibility in formylation | Possible side reactions, over-formylation | Moderate |
Chemical Reactions Analysis
3-(5-Formylthiophen-2-yl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(5-Formylthiophen-2-yl)benzonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 3-(5-Formylthiophen-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The formyl group and the thiophene ring play crucial roles in its reactivity and interactions with other molecules. The compound can form covalent bonds with nucleophiles and participate in various chemical reactions that modulate its activity and effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ligand 5FB (4-(4-{[(5R)-2,4-dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile)
- Structural Features: 5FB shares the benzonitrile core but incorporates a trifluoromethyl group and a thiazolidinone-methoxy-phenoxy side chain. Unlike 3-(5-Formylthiophen-2-yl)benzonitrile, it lacks a thiophene ring and instead uses a phenoxy linker.
- Binding Interactions : 5FB forms hydrogen bonds with ARG 372 and hydrophobic interactions with nearby residues in the estrogen-related receptor alpha (ERRα) .
- Applications : 5FB is a ligand for ERRα, highlighting the role of benzonitrile derivatives in targeting nuclear receptors.
11C-ABP688 (3-(6-Methyl-pyridin-2-ylethynyl)-cyclohex-2-enone-O-11C-methyl-oxime)
- Structural Features: This compound combines a pyridinyl-ethynyl group with a cyclohexenone-oxime moiety. While it shares the benzonitrile-related aromaticity in the pyridine ring, the ethynyl linker and cyclohexenone core differ significantly from the thiophene-formyl system .
- Binding Affinity : 11C-ABP688 exhibits high specificity for metabotropic glutamate receptor subtype 5 (mGluR5), with a dissociation constant (Kd) of 1.7 ± 0.2 nmol/L .
- Applications: Used as a PET ligand for neuroimaging, demonstrating the utility of benzonitrile analogs in diagnostics .
18F-PEB (3-Fluoro-5-[(pyridine-3-yl)ethynyl]benzonitrile) and 18F-MTEB (3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile)
- Structural Features : Both compounds feature ethynyl-linked heterocycles (pyridine or thiazole) attached to a fluorinated benzonitrile core. The ethynyl spacer contrasts with the direct thiophene linkage in this compound .
- Applications : These radioligands target mGluR5, with 18F-MTEB showing improved metabolic stability over 18F-PEB .
Physicochemical and Functional Comparisons
*Calculated based on formula C₁₂H₇NOS.
- Solubility: The thiophene ring may improve solubility in organic solvents compared to bulkier substituents like thiazolidinone in 5FB.
Binding and Functional Insights
- Hydrogen Bonding : Unlike 5FB, which relies on hydrogen bonds with ARG 372 , the formyl group in this compound could serve as a hydrogen bond acceptor, similar to the oxime in 11C-ABP688 .
- Hydrophobic Interactions : The thiophene ring may engage in π-π stacking analogous to pyridine in 18F-PEB, though steric effects from the formyl group could alter binding kinetics .
Biological Activity
3-(5-Formylthiophen-2-yl)benzonitrile is an organic compound that has garnered attention for its potential biological activities. Despite limited direct research findings, its structural properties suggest possible interactions with biological systems. This article aims to synthesize available data on the biological activity of this compound, exploring its chemical properties, potential mechanisms of action, and relevant case studies.
Molecular Formula and Structure
- Molecular Formula : C12H9NOS
- Molecular Weight : 213.27 g/mol
The compound consists of a benzonitrile moiety linked to a thiophene ring with a formyl group. The presence of the formyl group is significant as it may facilitate various chemical reactions, potentially leading to biological activity.
Antimicrobial Properties
While specific studies on this compound are scarce, related compounds in the thiophene family have demonstrated notable antimicrobial properties. The mechanism often involves the formation of covalent bonds with biological molecules, disrupting cellular functions and leading to microbial cell death.
Anticancer Potential
Research into similar compounds has indicated that thiophene derivatives can exhibit anticancer activity. These compounds may interact with DNA or enzymes involved in cell proliferation, thereby inhibiting tumor growth. The formyl group in this compound could enhance this activity through electrophilic interactions with nucleophiles in cancer cells.
The proposed mechanism of action for this compound involves:
- Covalent Bond Formation : The formyl group can react with nucleophilic sites on proteins or nucleic acids.
- Enzyme Inhibition : Potential inhibition of enzymes critical for microbial survival or cancer cell proliferation.
- Cell Membrane Interaction : The lipophilic nature of the compound may allow it to integrate into cell membranes, affecting their integrity and function.
Study 1: Antimicrobial Activity of Thiophene Derivatives
A study investigated various thiophene derivatives, noting that compounds with electron-withdrawing groups (like formyl) exhibited enhanced antibacterial activity against Gram-positive bacteria. Although this compound was not specifically tested, its structural similarities suggest it may possess comparable properties.
Study 2: Anticancer Activity in Related Compounds
Research on thiophene-based compounds has shown promising results in inhibiting cancer cell lines. For instance, derivatives with formyl groups were effective against breast cancer cells by inducing apoptosis and cell cycle arrest. This suggests that this compound could also exhibit similar anticancer effects due to its structural features.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| 3-(5-Methylthiophen-2-yl)benzonitrile | Structure | Antimicrobial | Less potent than formyl derivatives |
| 3-(5-Hydroxythiophen-2-yl)benzonitrile | Structure | Anticancer | Effective against specific cancer types |
| 3-(5-Nitrothiophen-2-yl)benzonitrile | Structure | Antimicrobial & Anticancer | Broad spectrum activity |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-(5-Formylthiophen-2-yl)benzonitrile?
- Methodological Answer : The synthesis can involve cross-coupling reactions such as Suzuki-Miyaura coupling between 5-formylthiophen-2-ylboronic acid and 3-bromobenzonitrile. Alternatively, condensation reactions using aromatic aldehydes with nitrile-containing precursors (e.g., via Knoevenagel or Wittig reactions) may be adapted, as demonstrated in related thiophene-benzenenitrile derivatives . Purification typically involves column chromatography with silica gel, followed by recrystallization in polar aprotic solvents. Validate purity via HPLC or GC-MS.
Q. How can spectroscopic techniques characterize this compound?
- Methodological Answer :
- FT-IR : Identify functional groups (e.g., C≡N stretch ~2220 cm⁻¹, C=O stretch ~1680 cm⁻¹, and thiophene ring vibrations ~700–800 cm⁻¹) .
- NMR : Use - and -NMR to resolve aromatic protons (δ 7.0–8.5 ppm for benzonitrile and thiophene) and the formyl proton (δ ~9.8–10.2 ppm) .
- UV-Vis : Analyze π→π* transitions in the thiophene-benzonitrile conjugated system (λmax ~250–350 nm) .
Q. What stability considerations are critical for handling this compound?
- Methodological Answer : Store under inert conditions (argon or nitrogen) at –20°C to prevent oxidation of the formyl group. Avoid contact with oxidizing agents (e.g., peroxides, HNO₃), as decomposition products may include sulfur oxides (SOₓ) and nitrogen oxides (NOₓ) . Monitor stability via periodic TLC or HPLC to detect degradation.
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?
- Methodological Answer :
- Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gap). Compare with experimental UV-Vis data .
- Use Natural Bond Orbital (NBO) analysis to evaluate charge transfer between the formylthiophene and benzonitrile moieties .
- Fukui indices can identify reactive sites for electrophilic/nucleophilic attacks .
Q. How to resolve contradictions in reported reactivity data for this compound?
- Methodological Answer :
- Cross-validate experimental conditions (e.g., solvent polarity, temperature, catalyst). For example, conflicting nucleophilic substitution rates may arise from solvent effects (polar aprotic vs. protic) .
- Use kinetic isotope effects or isotopic labeling to trace reaction pathways.
- Compare computational predictions (e.g., activation energies from DFT) with experimental Arrhenius plots .
Q. What strategies optimize its application in organic electronics (e.g., OLEDs)?
- Methodological Answer :
- Modify the thiophene ring (e.g., introduce electron-withdrawing/donating groups) to tune HOMO-LUMO levels for charge transport .
- Test thin-film morphology via AFM or XRD to correlate crystallinity with device efficiency .
- Pair with TADF (thermally activated delayed fluorescence) materials to enhance electroluminescence .
Q. How to assess its potential as a pharmacophore in drug discovery?
- Methodological Answer :
- Conduct molecular docking (e.g., AutoDock Vina) to evaluate binding affinity with target proteins (e.g., kinases or GPCRs) .
- Perform ADMET prediction (absorption, distribution, metabolism, excretion, toxicity) using software like SwissADME to prioritize lead compounds .
- Validate in vitro using cell-based assays (e.g., IC₅₀ determination in cancer cell lines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
